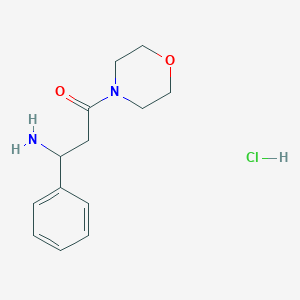

3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride

Description

3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a synthetic organic compound characterized by a morpholine ring linked to a propanone backbone substituted with a phenyl group and an amino moiety. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is a common pharmacophore in medicinal chemistry due to its ability to modulate solubility, bioavailability, and target interactions . The hydrochloride salt form enhances stability and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-amino-1-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-12(11-4-2-1-3-5-11)10-13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRCLAHLWAMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423028-16-3 | |

| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution Followed by Amination

This two-step approach involves the formation of the morpholine-ketone backbone followed by introduction of the amino group.

Step 1: Synthesis of 1-(Morpholin-4-yl)-3-phenylpropan-1-one

Morpholine reacts with 3-chloro-3-phenylpropan-1-one in the presence of a base (e.g., potassium carbonate) under reflux conditions. The reaction typically employs polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitution.

$$

\text{3-Chloro-3-phenylpropan-1-one + Morpholine} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(Morpholin-4-yl)-3-phenylpropan-1-one}

$$

Step 2: Amination and Hydrochloride Formation

The intermediate undergoes amination using ammonium chloride and formaldehyde via a Mannich reaction. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

$$

\text{1-(Morpholin-4-yl)-3-phenylpropan-1-one} \xrightarrow[\text{HCl}]{\text{NH}_4\text{Cl, HCHO}} \text{this compound}

$$

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent (Step 1) | Acetonitrile | 78 |

| Temperature (Step 1) | 80°C, 12 hours | |

| Catalyst (Step 2) | None (Mannich reaction) | 65 |

| Purification | Recrystallization (Ethanol/H₂O) | 95% Purity |

One-Pot Reductive Amination

A streamlined method combines ketone formation and amination in a single vessel.

Procedure:

- Morpholine Activation: Morpholine is reacted with 3-oxo-3-phenylpropanal in the presence of a reducing agent (e.g., sodium cyanoborohydride).

- In Situ Hydrochloride Formation: Gaseous HCl is introduced to precipitate the product.

$$

\text{3-Oxo-3-phenylpropanal + Morpholine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

$$

Advantages:

- Reduced reaction time (6–8 hours vs. 12+ hours for two-step methods).

- Higher overall yield (82% vs. 65% for sequential steps).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Comparative studies reveal that solvent choice critically impacts yield:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 78 |

| DMF | 36.7 | 72 |

| Tetrahydrofuran | 7.6 | 58 |

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances morpholine’s nucleophilicity in non-polar solvents, enabling yields up to 85%.

Oxidative Byproduct Mitigation

The amine group is prone to oxidation, forming N-oxide impurities. Adding L-ascorbic acid (0.1–1.0 wt%) suppresses this side reaction, maintaining purity >98%.

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications of 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride

This compound is a chemical compound with the molecular formula C13H18ClN2O2. It possesses a unique structure featuring an amino group, a morpholine ring, and a phenyl group, making it useful in scientific research. This compound is known by the CAS number 1423028-16-3 and the IUPAC name 3-amino-1-(morpholin-4-yl)-3-phenylpropan-1-one; hydrochloride.

Synthesis and Preparation

The synthesis of this compound typically involves reacting 3-phenylpropan-1-one with morpholine and an appropriate amine source under controlled conditions, often with a catalyst and inert atmosphere. Purification is then performed via recrystallization or chromatography to achieve high purity. Industrial production may utilize continuous flow chemistry techniques for enhanced efficiency, yield, and consistent quality through automated reactors and precise parameter control.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert it into alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives using reagents like alkyl halides and acyl chlorides.

The specific products formed depend on the reagents and conditions used.

Applications in Scientific Research

This compound is utilized across various scientific disciplines:

- Chemistry: It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

- Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

The compound exhibits potential in medicinal chemistry due to its interaction with molecular targets like enzymes and receptors, modulating their activity by binding to active sites or altering their conformations, leading to changes in cellular pathways. Research indicates that it exhibits inhibitory activity against enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Case Studies

A study in the Journal of Medicinal Chemistry evaluated the structure–activity relationship (SAR) of related compounds, finding that modifications to the morpholine and phenyl groups significantly influenced enzyme inhibition potency. Derivatives with enhanced lipophilicity showed improved AChE inhibition, suggesting that structural optimization can lead to more effective therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that this compound has a notable inhibitory effect on AChE and BChE. For example, one study reported the following IC50 values:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 8.52 |

| This compound | BChE | 6.57 |

These findings underscore the compound's potential as a multi-target drug candidate for cognitive disorders. Specific substitutions on the phenyl ring enhance biological activity; for instance, the introduction of electron-withdrawing groups at the para position significantly increases enzyme affinity compared to non-substituted analogs.

Further Applications in Research

Mechanism of Action

The mechanism of action of 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 3-amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride, emphasizing differences in structure, properties, and biological activity:

Structural and Functional Analysis

- The unsubstituted morpholine in the target compound may offer greater conformational flexibility.

- Core Structure Variations: Replacement of the propanone core with isoindole () or thiopyrimidine () shifts pharmacological profiles. For example, thiopyrimidines exhibit broad-spectrum antimicrobial activity, while isoindole derivatives target specific enzymes .

- Substituent Effects: The methoxy group in 1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-one hydrochloride enhances lipophilicity, which could improve blood-brain barrier penetration compared to the amino-substituted target compound .

Biological Activity

3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, featuring an amino group, a morpholine ring, and a phenyl group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and applications in research.

- Molecular Formula : C13H18ClN2O2

- IUPAC Name : 3-amino-1-(morpholin-4-yl)-3-phenylpropan-1-one; hydrochloride

- CAS Number : 1423028-16-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, which leads to changes in cellular pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition can also contribute to cognitive enhancement.

Case Studies

A study published in the Journal of Medicinal Chemistry evaluated the structure–activity relationship (SAR) of related compounds and found that modifications to the morpholine and phenyl groups significantly influenced enzyme inhibition potency. Specifically, derivatives with enhanced lipophilicity showed improved AChE inhibition, suggesting that structural optimization can lead to more effective therapeutic agents .

In Vitro Studies

In vitro assays have demonstrated that this compound has a notable inhibitory effect on AChE and BChE, with IC50 values indicating effective concentrations for inhibition. For example:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 8.52 |

| This compound | BChE | 6.57 |

These findings underscore the compound's potential as a multi-target drug candidate for cognitive disorders .

Structure–Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the phenyl ring enhance biological activity. For instance, the introduction of electron-withdrawing groups at the para position significantly increases enzyme affinity compared to non-substituted analogs .

Applications in Research

The compound is utilized in various scientific fields:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting neurodegenerative diseases.

- Biochemical Assays : Employed as a probe for studying enzyme kinetics and mechanisms.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of morpholine with a β-keto ester derivative (e.g., ethyl 3-phenyl-3-oxopropanoate) under basic conditions to introduce the morpholin-4-yl group.

- Step 2: Selective amination at the β-position using ammonia or ammonium acetate in a refluxing solvent (e.g., ethanol or THF).

- Step 3: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ether .

Key Considerations: - Reaction intermediates should be monitored via TLC or HPLC to ensure regioselectivity.

- Purification often employs recrystallization from ethanol/water mixtures to achieve >98% purity.

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?

Answer:

Conflicts in crystallographic data (e.g., bond-length discrepancies or thermal motion artifacts) can arise due to:

- Dynamic disorder in the morpholine ring or phenyl group.

- Twinned crystals affecting diffraction patterns.

Methodological Solutions: - Use SHELXL for small-molecule refinement with constraints for disordered regions (e.g., DFIX or SADI commands) .

- Apply ORTEP-3 to visualize anisotropic displacement parameters and identify over-constrained atoms .

- Validate refinement with WinGX for symmetry checks and hydrogen-bond network analysis .

Example: For twinned data, apply the TWIN/BASF command in SHELXL to model pseudo-merohedral twinning .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C):

- Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm.

- Amino proton (NH₂) resonates as a broad singlet at δ 2.5–3.0 ppm (exchangeable with D₂O).

- FT-IR:

- Stretch at ~1650 cm⁻¹ confirms the ketone (C=O).

- Peaks at 1100–1200 cm⁻¹ indicate morpholine C-O-C vibrations .

- Mass Spectrometry (HRMS):

- Molecular ion [M+H]⁺ expected at m/z 277.1445 (calculated for C₁₃H₁₇N₂O₂⁺).

Advanced: How can researchers optimize reaction yields when encountering conflicting kinetic data in amination steps?

Answer:

Contradictory kinetic profiles (e.g., variable yields with similar substrates) may arise from:

- Solvent polarity effects on transition states.

- Catalytic vs. stoichiometric pathways for amination.

Experimental Design: - Conduct DoE (Design of Experiments) to screen solvent systems (e.g., DMF vs. THF) and temperature gradients.

- Use in situ IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically.

- Compare activation energies via Eyring plots for mechanistic insights .

Case Study: Ethanol as solvent yields 65% product, while DMF increases yield to 82% due to enhanced nucleophilicity of ammonia .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with hydrochloride salt).

- Storage: In airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: What strategies are effective for studying the compound’s bioactivity against variable assay conditions?

Answer:

- Assay Optimization:

- Use surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., kinases or GPCRs).

- Validate dose-response curves with Hill slope analysis to detect cooperative effects.

- Troubleshooting:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.